

Application Notes and Protocols: SKLB1002 in SW620 Xenograft Models

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Compound of Interest

Compound Name: **SKLB1002**

Cat. No.: **B612002**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **SKLB1002**, a potent VEGFR2 inhibitor, in preclinical SW620 colorectal cancer xenograft models. The following sections detail the recommended dosage, experimental protocols, and the underlying mechanism of action.

Summary of Quantitative Data

The in vivo efficacy of **SKLB1002** in SW620 xenograft models has been demonstrated in studies using athymic mice. Administration of **SKLB1002** resulted in a significant, dose-dependent inhibition of tumor growth.

Parameter	Vehicle Control	SKLB1002 (50 mg/kg)	SKLB1002 (100 mg/kg)
Dosage	N/A	50 mg/kg/day	100 mg/kg/day
Administration Route	Oral gavage	Oral gavage	Oral gavage
Tumor Growth Inhibition	0%	Significant inhibition	>60%
Average Tumor Weight	2.22 ± 0.54 g	Data not available	Significant reduction

Experimental Protocols

This section outlines the key experimental methodologies for evaluating the efficacy of **SKLB1002** in an SW620 xenograft model.

Cell Culture

- Cell Line: SW620 human colorectal adenocarcinoma cells.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

SW620 Xenograft Mouse Model

- Animal Model: Female athymic nude mice (4-6 weeks old).
- Cell Implantation: Subcutaneously inject 1×10^6 SW620 cells in 100 µL of serum-free RPMI-1640 medium into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
- Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Drug Administration

- Test Article: **SKLB1002**.
- Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na).
- Dosage Levels: 50 mg/kg and 100 mg/kg.
- Administration Route: Oral gavage.
- Dosing Schedule: Once daily.

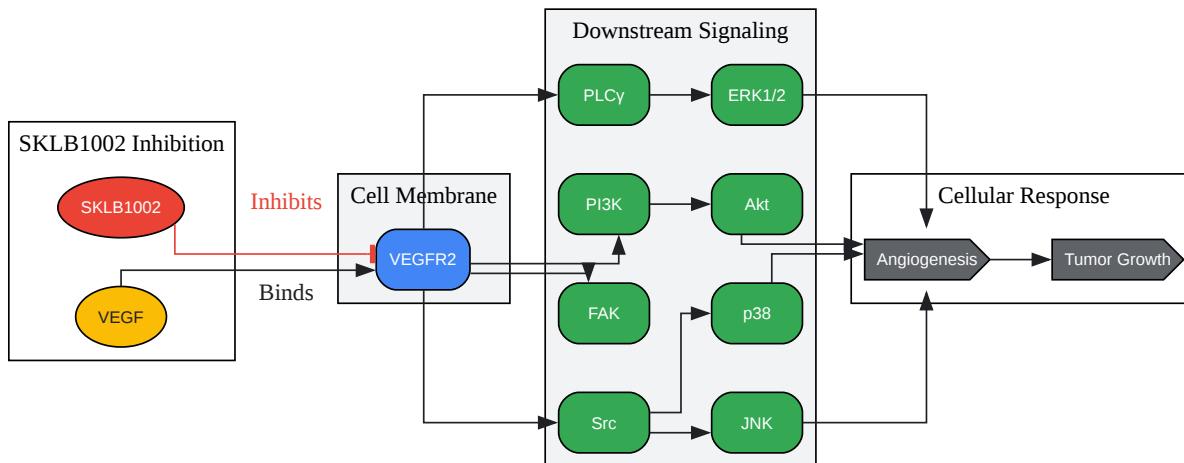
- Control Group: Administer the vehicle alone following the same schedule.

Efficacy Evaluation

- Primary Endpoint: Tumor growth inhibition. Monitor and record tumor volumes and body weights throughout the study.
- Secondary Endpoints (Optional):
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
 - Immunohistochemistry: Analyze tumor tissues for markers of angiogenesis (e.g., CD31) to confirm the anti-angiogenic effect of **SKLB1002**.
 - Western Blot Analysis: Assess the phosphorylation levels of VEGFR2 and its downstream signaling proteins in tumor lysates to confirm the mechanism of action.

Mechanism of Action: **SKLB1002** Signaling Pathway

SKLB1002 is a small molecule inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting the ATP binding site of the VEGFR2 tyrosine kinase, **SKLB1002** blocks the downstream signaling cascades that are crucial for angiogenesis, tumor growth, and metastasis.

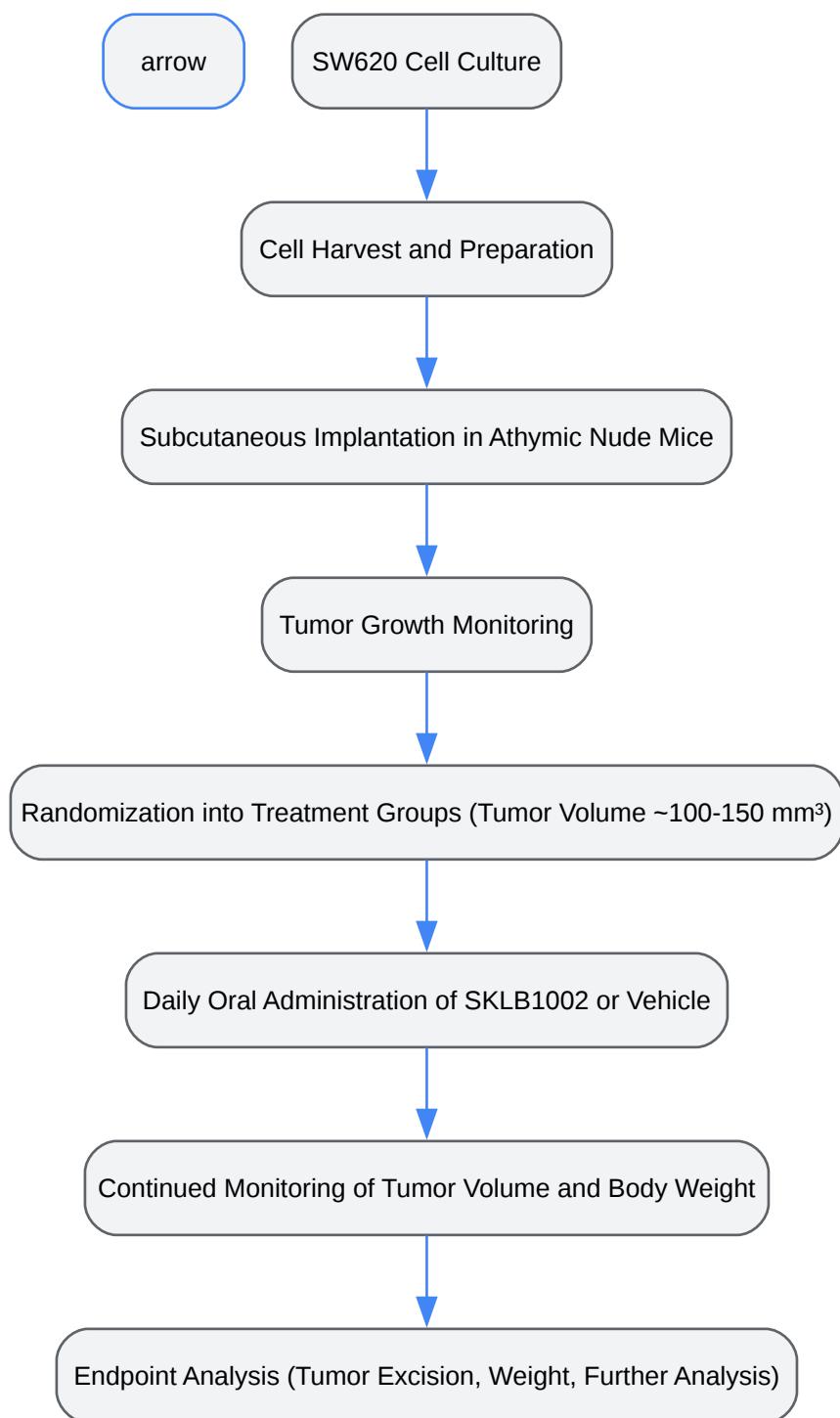


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Caption: **SKLB1002** inhibits VEGFR2 signaling and downstream pathways.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of **SKLB1002** in a SW620 xenograft model.



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Caption: Workflow for in vivo efficacy testing of **SKLB1002**.

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